molecular formula C10H13N3 B038345 2,3-Dihydro-1,4-ethanoquinoxalin-6-amine CAS No. 120287-67-4

2,3-Dihydro-1,4-ethanoquinoxalin-6-amine

Cat. No.: B038345
CAS No.: 120287-67-4
M. Wt: 175.23 g/mol
InChI Key: RDIFVUVAXRBCIL-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-ethanoquinoxalin-6-amine is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-ethanoquinoxalin-6-amine typically involves the reaction of anthranilamide with substituted aldehydes or ketones in the presence of a suitable solvent such as 2,2,2-trifluoroethanol under reflux conditions . This method yields 2-substituted-2,3-dihydro-4(1H)-quinazolinones, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-ethanoquinoxalin-6-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may yield fully saturated quinoxaline derivatives.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-ethanoquinoxalin-6-amine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor antagonist, modulating the activity of enzymes or receptors involved in various biological processes . The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

2,3-Dihydro-1,4-ethanoquinoxalin-6-amine can be compared with other similar compounds in the quinoxaline family, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1,8-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c11-8-1-2-9-10(7-8)13-5-3-12(9)4-6-13/h1-2,7H,3-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIFVUVAXRBCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN1C3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343461
Record name 2,3-Dihydro-1,4-ethanoquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120287-67-4
Record name 2,3-Dihydro-1,4-ethanoquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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